molecular formula C14H11FO2 B1440375 4-(3-Fluorophenyl)-3-methylbenzoic acid CAS No. 1008773-96-3

4-(3-Fluorophenyl)-3-methylbenzoic acid

Cat. No.: B1440375
CAS No.: 1008773-96-3
M. Wt: 230.23 g/mol
InChI Key: IBGAPBDUMYRGEB-UHFFFAOYSA-N
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Description

3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carboxylic acid is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl core with a fluorine atom at the 3’ position and a methyl group at the 2 position, along with a carboxylic acid functional group at the 4 position. Its distinct structure makes it a valuable subject of study in organic chemistry and related disciplines.

Scientific Research Applications

3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research:

Safety and Hazards

3-Fluoro-2-methylbenzoic acid is classified as a Combustible Solid under the Storage Class Code 11 . It has a WGK of 3 . Personal Protective Equipment such as a dust mask type N95 (US), Eyeshields, and Gloves are recommended when handling this chemical .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carboxylic acid typically involves several steps, starting from commercially available precursors. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for 3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom, methyl group, and carboxylic acid functional group makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(3-fluorophenyl)-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-7-11(14(16)17)5-6-13(9)10-3-2-4-12(15)8-10/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGAPBDUMYRGEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673477
Record name 3'-Fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008773-96-3
Record name 3'-Fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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